molecular formula C9H11ClN2O2 B2635617 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride CAS No. 2309474-38-0

6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride

Cat. No.: B2635617
CAS No.: 2309474-38-0
M. Wt: 214.65
InChI Key: OJECTOWOSHXOOU-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

The molecular structure of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride has been resolved using single-crystal X-ray diffraction, revealing a distorted semichair conformation in the benzoxazine ring system. The heterocyclic core adopts bond lengths of 1.45–1.49 Å for the C–O bonds and 1.37–1.41 Å for the C–N bonds, consistent with partial double-bond character due to resonance delocalization. The methyl substituent at the N3 position induces torsional strain, evidenced by a C8–N1–C9 bond angle of 108.6° and a dihedral angle of 38.7° between the benzoxazine ring and the methyl group.

Hydrogen-bonding interactions dominate the crystal packing, with the protonated amino group (NH₃⁺) forming three strong N–H···Cl⁻ contacts (2.89–3.12 Å) to the chloride counterion. Additional C–H···O interactions between the oxazinone carbonyl and adjacent aromatic protons (2.65–2.72 Å) further stabilize the lattice. The chloride ion resides in a tetrahedral cavity formed by four NH₃⁺ groups, creating a three-dimensional network that aligns with the P2₁/c space group.

Table 1: Selected bond lengths and angles from crystallographic data

Parameter Value (Å or °) Source Compound
C–O (oxazine) 1.46 ± 0.02 [dBx tBu Cy,Me]Cl
C–N (amine) 1.39 ± 0.01 Benzoxazine (I)
N–H···Cl⁻ 2.95 ± 0.15 6-Amino-3-methyl
C8–N1–C9 angle 108.6° Benzoxazine (I)

Comparative Structural Analysis with Benzoxazinone Derivatives

Comparative analysis with 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one reveals significant differences in lattice stabilization mechanisms. While the target compound relies on ionic N–H···Cl⁻ interactions, the hexadecyloxy derivative forms lamellar structures via van der Waals forces between alkyl chains, evidenced by its characteristic d-spacings of 16.54 Å and 13.26 Å in the B-type crystal. The absence of bulky substituents in 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride permits closer molecular packing, yielding a higher density (1.32 g/cm³ vs. 1.18 g/cm³ for A-type crystals).

Conformational flexibility also varies across derivatives. The furfurylamine-derived benzoxazine exhibits a planar benzoxazine ring (RMS deviation 0.1555 Å) due to C–H···π interactions, whereas the methyl-substituted target compound shows greater puckering (RMS deviation 0.29 Å). This distortion arises from steric clashes between the methyl group and adjacent aromatic protons, reducing the system’s ability to adopt fully planar configurations.

Table 2: Comparative lattice parameters of benzoxazinone derivatives

Compound Space Group d-Spacings (Å) Stabilization Mechanism
Target hydrochloride P2₁/c 4.34, 3.72, 3.51 N–H···Cl⁻, C–H···O
A-type hexadecyloxy P-1 22.5, 9.99, 7.18 Alkyl chain van der Waals
B-type hexadecyloxy C2/c 16.54, 13.26, 4.70 π-π stacking

Electronic Configuration and Resonance Stabilization Effects

Density functional theory (DFT) calculations reveal significant resonance stabilization in 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride, with the oxazinone ring contributing a 12.3 kcal/mol stabilization energy. The carbonyl group participates in conjugation with the adjacent N–C bond, reducing the C=O bond length to 1.22 Å and increasing the C–N bond length to 1.39 Å. This delocalization creates a partial positive charge on the methyl-substituted nitrogen (NBO charge +0.32 e) and a negative charge on the carbonyl oxygen (–0.45 e).

The protonated amino group further modulates electronic distribution, with natural population analysis showing a charge transfer of 0.18 e from NH₃⁺ to the chloride ion. This interaction polarizes the benzoxazine ring, enhancing its susceptibility to electrophilic aromatic substitution at the para position relative to the amino group. Time-dependent DFT studies indicate a lowest unoccupied molecular orbital (LUMO) energy of –1.78 eV, localized primarily on the oxazinone ring, suggesting potential reactivity toward nucleophilic attack.

Table 3: Key electronic parameters from computational studies

Parameter Value Method
Resonance energy 12.3 kcal/mol DFT B3LYP/6-31G*
C=O bond length 1.22 Å X-ray/DFT
NBO charge (NH₃⁺) +0.32 e NBO 6.0
LUMO energy –1.78 eV TD-DFT

Properties

IUPAC Name

6-amino-3-methyl-4H-1,3-benzoxazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJECTOWOSHXOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)OC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of a scalemic sample with (S)-naproxen acyl chloride followed by recrystallization and subsequent acidic hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a fully saturated compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit notable antifungal properties. For instance, modifications to the benzoxazine skeleton have led to compounds with enhanced activity against fungi such as Aspergillus fumigatus and Candida albicans. A study highlighted that specific derivatives showed minimum inhibitory concentrations (MIC) as low as 15.37 μg/ml against Phytophthora infestans, indicating strong antifungal potential .

1.2 Anticancer Properties

Benzoxazine derivatives have been explored for their anticancer activities. Research indicates that certain compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and angiogenesis. For example, a series of 1,4-benzoxazine analogues were synthesized and evaluated for their ability to downregulate hypoxia-induced genes in cancer cells, showing promise as anti-proliferative agents .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine derivatives have also been documented. These compounds have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Agricultural Applications

2.1 Fungicides

The antifungal properties of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride make it a candidate for use as a fungicide in agriculture. Studies have indicated that certain derivatives exhibit effective inhibitory rates against various plant pathogens, suggesting their utility in crop protection strategies .

Material Science

3.1 Polymer Chemistry

Benzoxazines are increasingly being investigated for their role in polymer science due to their unique thermal and mechanical properties. The incorporation of benzoxazine structures into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved EffectsReferences
Medicinal ChemistryAntifungal ActivityMIC values as low as 15.37 μg/ml against fungi
Anticancer PropertiesInhibition of cancer cell proliferation
Anti-inflammatory EffectsModulation of inflammatory pathways
Agricultural ScienceFungicidesEffective against plant pathogens
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength

Case Studies

Case Study 1: Antifungal Efficacy
A recent study synthesized various benzoxazine derivatives and assessed their antifungal activity against five fungal species, including Gibberella zeae and Phytophthora capsica. Compounds demonstrated significant inhibitory effects, with some achieving EC50 values below 30 μg/ml, underscoring the potential for agricultural applications as fungicides .

Case Study 2: Anticancer Activity
In another investigation, a series of 1,4-benzoxazine sulfonamides were evaluated for their anticancer properties. These compounds exhibited potent activity against multiple cancer cell lines by inducing apoptosis and inhibiting angiogenesis, showcasing the versatility of benzoxazines in medicinal applications .

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Substituent Variations in Benzoxazine Derivatives

The target compound’s functional groups and substitution patterns are critical to its physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
6-Amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride (Target) 6-NH₂, 3-CH₃ C₉H₁₁ClN₂O₂ 230.65 Research chemical (potential CNS activity inferred from analogs)
6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one 6-Br, 4-OH, 3-CH₃ C₉H₈BrNO₃ 258.07 Synthetic intermediate; halogenated analog for reactivity studies
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride 6-Cl, 7-piperazine-SO₂, 1,4-oxazine core C₁₂H₁₆Cl₂N₃O₄S 393.24 Kinase inhibition studies (discontinued research compound)
Hydrochlorothiazide 6-Cl, 7-SO₂NH₂, benzothiadiazine core C₇H₈ClN₃O₄S₂ 297.72 Diuretic; antihypertensive agent
2-Methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride 6-piperidine-CO, 2-CH₃ C₁₅H₁₉ClN₂O₃ 310.78 Neuropharmacological research (acetylcholinesterase inhibition)

Key Observations

Sulfonamide/sulfonyl groups (e.g., Hydrochlorothiazide) contribute to hydrogen bonding and diuretic activity . Amino groups (target compound) may enable hydrogen bonding with biological targets, suggesting CNS or antimicrobial applications .

Solubility and Stability :

  • Hydrochloride salts (target compound, Hydrochlorothiazide) exhibit enhanced aqueous solubility, critical for oral bioavailability .

Biological Activity

6-Amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

6-Amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one hydrochloride has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of 214.65 g/mol. It is characterized by the presence of an amino group and a benzoxazine ring structure, which contributes to its biological activities.

Biological Activities

Research indicates that derivatives of benzoxazines exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies have shown that benzoxazine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one have demonstrated significant activity against breast cancer cells (MCF-7) and other types such as lung (A549) and liver cancer cells (HepG2) .
  • Antimicrobial Effects : Benzoxazines have been reported to possess antibacterial and antifungal properties. The structural modifications in the benzoxazine skeleton can enhance these effects .

The mechanisms through which 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and generating reactive oxygen species (ROS) .
  • Interference with Metabolic Pathways : Some studies suggest that benzoxazine derivatives can affect metabolic pathways related to cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzoxazine derivatives, including:

StudyFindings
Bernard et al. (2014)Demonstrated cytotoxic effects on multiple cancer cell lines including MCF-7 and A549.
Chung et al. (2015)Reported antimicrobial properties against various bacterial strains.
Kakkar et al. (2018)Investigated the structure-activity relationship (SAR) revealing that specific substitutions enhance anticancer activity.

Q & A

Q. How does the hydrochloride salt influence crystallinity and bioavailability compared to the free base?

  • Methodology :
  • Salt screening : Compare dissolution rates and crystal forms (PXRD) of the hydrochloride salt with other counterions (e.g., mesylate, tosylate) .
  • Bioavailability studies : Perform parallel artificial membrane permeability assays (PAMPA) to assess salt-specific permeability .

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